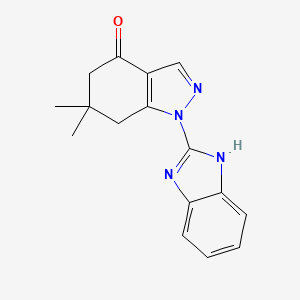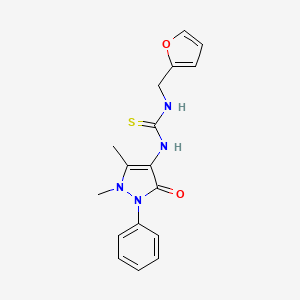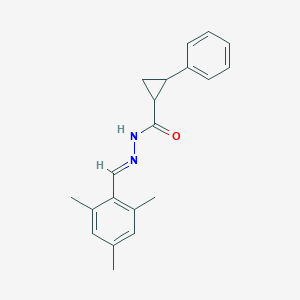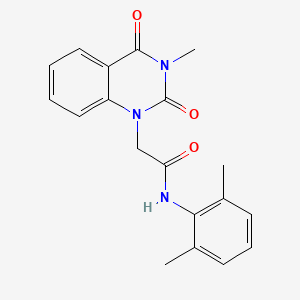![molecular formula C19H16N2S B5755259 5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5755259.png)
5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole, also known as MN58b, is a benzimidazole derivative that has been extensively studied for its potential use in cancer treatment. MN58b has been shown to have potent anti-tumor effects in a variety of cancer cell lines and animal models.
Mécanisme D'action
The mechanism of action of 5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of several kinases, including AKT, ERK, and JNK. It also inhibits the expression of several genes that are involved in cancer cell growth and survival, including survivin and cyclin D1.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and decrease tumor growth. This compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole has several advantages for lab experiments. It is a potent inhibitor of cancer cell growth and survival, making it a useful tool for studying the mechanisms of cancer cell growth and survival. This compound is also relatively easy to synthesize, making it readily available for use in lab experiments.
However, there are also limitations to the use of this compound in lab experiments. This compound has been shown to have off-target effects, which can complicate the interpretation of experimental results. This compound is also relatively toxic, which can limit its use in certain experimental systems.
Orientations Futures
There are several potential future directions for research on 5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole. One area of research could focus on the development of analogs of this compound that have improved potency and selectivity. Another area of research could focus on the use of this compound in combination with other anti-cancer drugs to enhance its anti-tumor effects. Finally, research could focus on the use of this compound in animal models of cancer to further evaluate its potential as a cancer treatment.
Méthodes De Synthèse
The synthesis of 5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole involves a series of steps that begin with the condensation of 2-naphthalenemethylamine with thiourea to form 2-[(2-naphthylmethyl)thio]imidazole. This intermediate is then treated with methyl iodide to form this compound. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole has been extensively studied for its potential use in cancer treatment. It has been shown to have potent anti-tumor effects in a variety of cancer cell lines and animal models. This compound has been shown to induce apoptosis, inhibit cell proliferation, and decrease tumor growth in various cancer models.
Propriétés
IUPAC Name |
6-methyl-2-(naphthalen-2-ylmethylsulfanyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2S/c1-13-6-9-17-18(10-13)21-19(20-17)22-12-14-7-8-15-4-2-3-5-16(15)11-14/h2-11H,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEDSNOYVGUNKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-{[2-(ethylamino)pyrimidin-5-yl]methyl}piperazin-1-yl)acetic acid](/img/structure/B5755191.png)




![N'-[(4-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5755223.png)
![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5755246.png)

![ethyl 2-[1-(3-nitrophenyl)ethylidene]hydrazinecarboxylate](/img/structure/B5755261.png)


